molecular formula C10H12KN4O8P B13638622 potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate

potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B13638622
M. Wt: 386.30 g/mol
InChI Key: AWOLVHQZOSVDSL-UHFFFAOYSA-M
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Description

Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with significant biochemical relevance. It is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This compound is known for its role in various biochemical processes, including energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups, followed by the selective phosphorylation of the primary hydroxyl group. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale phosphorylation reactions, often using automated synthesizers to ensure precision and efficiency. The process is optimized to achieve high yields and purity, with stringent control over reaction parameters such as temperature, pH, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various nucleotide analogs, which have applications in biochemical research and medicine .

Scientific Research Applications

Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in the synthesis of nucleotide analogs and other complex organic molecules.

    Biology: Plays a crucial role in studies related to DNA and RNA synthesis, replication, and repair.

    Medicine: Utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.

    Industry: Employed in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in nucleotide metabolism, including polymerases and kinases. The compound can inhibit or promote the synthesis of nucleic acids, depending on the context, by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate is unique due to its specific phosphorylation pattern and the presence of both hydroxyl and phosphate groups. This combination allows it to participate in a wide range of biochemical reactions and makes it a versatile tool in scientific research .

Properties

Molecular Formula

C10H12KN4O8P

Molecular Weight

386.30 g/mol

IUPAC Name

potassium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H13N4O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+1/p-1

InChI Key

AWOLVHQZOSVDSL-UHFFFAOYSA-M

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[K+]

Origin of Product

United States

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